3-Methylcytidine

Vue d'ensemble

Description

La 3-méthylcytidine est un nucléoside modifié présent dans diverses molécules d’ARN. Il s’agit d’un dérivé de la cytidine, où un groupe méthyle est attaché au troisième carbone du cycle cytosine. Cette modification joue un rôle crucial dans la stabilité, la structure et la fonction de l’ARN, influençant l’expression des gènes et les processus cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 3-méthylcytidine implique généralement la méthylation de la cytidine. Une méthode courante consiste à utiliser l’iodure de méthyle comme agent méthylant en présence d’une base telle que l’hydrure de sodium. La réaction est effectuée dans un solvant aprotique comme le diméthylformamide à des températures élevées .

Méthodes de production industrielle : La production industrielle de 3-méthylcytidine peut impliquer des méthodes enzymatiques utilisant des méthyltransférases spécifiques. Ces enzymes catalysent le transfert d’un groupe méthyle de la S-adénosylméthionine aux résidus cytidine de l’ARN, produisant de la 3-méthylcytidine .

Analyse Des Réactions Chimiques

Types de réactions : La 3-méthylcytidine peut subir diverses réactions chimiques, notamment :

Oxydation : Les conditions oxydantes peuvent conduire à la formation de 3-méthyluracile.

Réduction : Les réactions de réduction peuvent potentiellement éliminer le groupe méthyle, le reconvertissant en cytidine.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthyle par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Halogénures d’alkyle ou autres nucléophiles en présence d’une base.

Principaux produits :

Oxydation : 3-méthyluracile.

Réduction : Cytidine.

Substitution : Diverses cytidines substituées selon le nucléophile utilisé.

Applications De Recherche Scientifique

Biochemical Roles of 3-Methylcytidine

Influence on RNA Structure and Function

The methylation at the N3 position of cytidine alters the chemical properties of the nucleotide, significantly affecting base pairing interactions. Studies have shown that this compound disrupts the stability of the Watson-Crick C:G pair and reduces discrimination between C:G pairs and mismatched pairs (C:A, C:U, C:C) . This modification can impede high-fidelity reverse transcriptases, leading to increased mutation rates during cDNA synthesis .

Methyltransferase Activity

Recent research has identified specific methyltransferases responsible for installing m³C in human tRNAs, such as METTL2A/B, METTL6, and METTL8. These enzymes recognize substrate tRNAs through specific sequence motifs and modified nucleotides . The activity of these methyltransferases is crucial for maintaining proper tRNA structure and function; a lack of m³C modifications can impair translation efficiency .

Structural Insights from Molecular Dynamics

Molecular dynamics simulations have provided detailed insights into the structural implications of m³C modifications within RNA duplexes. These studies reveal that the presence of m³C can lead to flexible RNA structures that accommodate various chemical modifications while affecting duplex stability . Such flexibility may be advantageous for therapeutic applications, particularly in enhancing the efficacy of antisense oligonucleotides and RNA interference mechanisms .

Implications in Cancer Biology

This compound has been implicated in cancer biology through its association with tumor progression. The expression of demethylating enzymes like ALKBH3 has been linked to the regulation of m³C levels in tRNA, influencing RNA stability and degradation processes . Understanding how m³C modifications contribute to cancer-related pathways could lead to novel therapeutic strategies targeting these modifications.

Therapeutic Applications

Antisense Oligonucleotides and RNA Interference

The unique properties of m³C-modified RNA strands make them promising candidates for therapeutic applications. The ability to fine-tune melting temperatures (T_m) through position-dependent modifications allows for tailored oligonucleotide designs that enhance binding affinity and specificity . This could significantly improve the efficacy of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene silencing therapies.

Potential for Gene Regulation

The dynamic nature of m³C modifications raises the possibility of their role in fine-tuning gene expression under varying cellular conditions. Recent advances in quantitative mapping techniques have enabled researchers to identify m³C sites with single-nucleotide resolution, providing insights into their stoichiometries and functional relevance . This knowledge could lead to innovative approaches in gene regulation therapies.

Case Studies

Mécanisme D'action

La 3-méthylcytidine exerce ses effets en modifiant la structure de l’ARN. Cette modification peut influencer la stabilité, le repliement et la fonction des molécules d’ARN. Elle interagit avec des protéines et des enzymes spécifiques, affectant des processus tels que la traduction et l’épissage de l’ARN. La méthylation des résidus cytidine peut également avoir un impact sur la reconnaissance et la liaison de l’ARN par d’autres molécules, modulant ainsi l’expression des gènes .

Composés similaires :

5-méthylcytidine : Un autre dérivé de la cytidine méthylée, mais avec le groupe méthyle au cinquième carbone.

N4-acétylcytidine : Un dérivé de la cytidine avec un groupe acétyle au quatrième azote.

2’-O-méthylcytidine : Un dérivé de la cytidine avec un groupe méthyle à la position 2’hydroxyle du ribose.

Unicité : La 3-méthylcytidine est unique en raison de sa méthylation spécifique au troisième carbone du cycle cytosine. Cette modification spécifique a des effets distincts sur la structure et la fonction de l’ARN par rapport aux autres cytidines méthylées. Son rôle dans l’ajustement fin de l’expression des gènes et son potentiel en tant que biomarqueur en font un composé d’un intérêt significatif dans divers domaines de la recherche .

Comparaison Avec Des Composés Similaires

5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.

N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.

2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.

Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .

Activité Biologique

3-Methylcytidine (m³C) is a modified nucleoside found in various RNA species, particularly tRNA and mRNA. Its biological activity has garnered significant attention due to its implications in RNA stability, translation efficiency, and potential roles in various diseases. This article synthesizes current research findings on m³C, highlighting its biochemical properties, enzymatic modifications, and relevance in cellular processes.

1. Overview of this compound

This compound is a methylated form of cytidine, where a methyl group is added at the 3-position of the cytosine ring. This modification can influence the structure and function of RNA molecules, affecting their interactions with other cellular components.

1.1 Historical Context

The presence of m³C was first identified in tRNA in the early 1970s. Since then, research has expanded to explore its occurrence in mRNA and other RNA types, revealing its widespread significance across different organisms .

2. Enzymatic Modification and Mechanisms

The addition of m³C to RNA is catalyzed by specific methyltransferases. Recent studies have identified several key enzymes responsible for this modification:

- METTL2A/B : These enzymes are crucial for installing m³C at position C32 in tRNAs.

- METTL6 : Involved in the methylation process, particularly in response to cellular stress.

- METTL8 : Its expression levels have been correlated with various cancers, suggesting a role in tumor biology .

The recognition of substrate tRNAs by these methyltransferases is influenced by sequence motifs within the anticodon loop and the presence of other modified nucleotides. The interplay between m³C and other modifications like t6A37 enhances the structural integrity of tRNA and its functional capacity during translation .

3.1 Influence on RNA Structure and Stability

Methylation at the 3-position alters base pairing properties. Studies indicate that m³C disrupts the stability of Watson-Crick base pairs, particularly affecting C:G pairing fidelity. This disruption can lead to increased mutation rates during reverse transcription processes .

3.2 Role in Translation

The presence of m³C is critical for proper tRNA function. Lack of this modification has been shown to impair translation efficiency, indicating that m³C plays a significant role in codon-anticodon recognition during protein synthesis .

4. Implications in Disease

Research has linked alterations in m³C levels to various diseases, including cancer and metabolic disorders:

- Cancer : Elevated expression levels of METTL8 have been associated with poor prognosis in pancreatic adenocarcinoma, while its downregulation correlates with better outcomes in low-grade gliomas .

- Metabolic Disorders : Changes in m³C modifications may also influence metabolic pathways, although this area requires further investigation .

5. Case Studies

Several studies illustrate the biological activity of m³C:

- A study utilizing HAC-seq (Hydrazine-Aniline Cleavage sequencing) profiled m³C modifications across human cell types, revealing that tRNAs are the predominant species modified by m³C .

- Another investigation into METTL8 knockout models demonstrated significant reductions in m³C levels within liver tissues, correlating these changes with altered translation dynamics .

6. Data Summary

The following table summarizes key findings related to the biological activity and significance of this compound:

| Feature | Detail |

|---|---|

| Modification Type | Methylation at the 3-position of cytidine (m³C) |

| Key Enzymes | METTL2A/B, METTL6, METTL8 |

| Biological Role | Influences RNA structure/stability; essential for translation |

| Disease Associations | Linked to cancer prognosis; metabolic disorders |

| Research Techniques Used | HAC-seq for profiling; reverse transcription assays |

7. Conclusion

The biological activity of this compound is multifaceted, influencing RNA stability, translation efficiency, and disease progression. Ongoing research continues to uncover the complexities surrounding this modification and its potential therapeutic implications.

Future studies are needed to fully elucidate the mechanisms by which m³C affects RNA function and to explore its roles across different biological contexts.

Propriétés

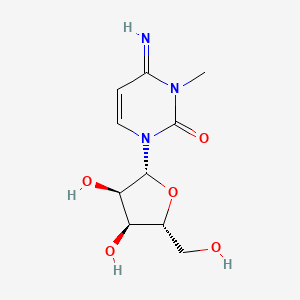

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-64-9 | |

| Record name | 3-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.